molecular formula C12H17ClN2O2S B14780790 Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate

Cat. No.: B14780790
M. Wt: 288.79 g/mol
InChI Key: CVDUXBCHVYSUCI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate is a thiazole derivative characterized by a chloro substituent at position 4, a cycloheptylamino group at position 2, and a methyl ester at position 5 of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The cycloheptylamino substituent introduces significant steric bulk and lipophilicity, which may influence solubility, pharmacokinetics, and target binding compared to smaller or more polar substituents.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

methyl 4-chloro-2-(cycloheptylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H17ClN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,14,15)

InChI Key

CVDUXBCHVYSUCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NC2CCCCCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with cycloheptylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

    Hydrolysis Products: The corresponding carboxylic acid and methanol

Scientific Research Applications

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit microbial growth by interfering with essential biochemical pathways or by binding to DNA and proteins, disrupting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 and 4 of the thiazole ring. Key comparisons include:

Compound Name Substituents (Position 2) Substituents (Position 4) Key Properties/Activities Evidence Source
Methyl 4-chloro-2-(phenylamino)thiazole-5-carboxylate Phenylamino Chloro Higher aromaticity; potential π-π interactions in binding
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate 4-Chlorophenyl Dibromomethyl Potent antiviral activity
Ethyl 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylate Propan-2-yl (pyrimidine core) Chloro Reduced steric bulk; pyrimidine core may alter electronic properties
Thiazol-5-ylmethyl carbamates (e.g., compound "l" in PF 43(1)) Varied (e.g., benzyl, ethyl) N/A Enhanced solubility due to carbamate groups; antimicrobial applications

Key Observations:

  • Cycloheptylamino vs.
  • Chloro vs. Dibromomethyl (Position 4): The chloro substituent is less electron-withdrawing than dibromomethyl, which may reduce electrophilic reactivity and alter metabolic stability .
  • Thiazole vs.

Physicochemical Properties

  • Hydrogen Bonding: The cycloheptylamino group’s secondary amine can act as a hydrogen bond donor, though its bulky aliphatic structure may limit directional interactions compared to aromatic amines (e.g., phenylamino) .
  • Solubility and Stability: Compared to ethyl or methyl ester derivatives (e.g., ethyl 4-chloro-2-(propan-2-yl)pyrimidine-5-carboxylate), the methyl ester in the target compound may confer faster metabolic clearance due to esterase susceptibility .

Biological Activity

Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 1178172-95-6) features a thiazole ring substituted with a cycloheptylamine group and a carboxylate moiety. The structural formula can be represented as follows:

CxHyClNzOw\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_w

where x,y,z,x,y,z, and ww denote the respective number of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor for specific enzymes and receptors.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several critical enzymes:

  • Spleen Tyrosine Kinase (Syk) : This compound has been identified as a potent inhibitor of Syk, which is implicated in various inflammatory conditions such as asthma and rheumatoid arthritis .
  • AChE and BuChE Inhibition : The compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated. Compounds with similar structures demonstrated IC50 values indicating effective inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

2. Antitumor Activity

In vitro studies have shown that thiazole derivatives can exhibit significant antitumor activity. For instance, related compounds have been screened against a panel of human tumor cell lines by the National Cancer Institute (NCI), revealing promising results against leukemia and melanoma cell lines . The structural characteristics contributing to this activity are under investigation.

Case Study 1: Syk Inhibition

A study conducted on this compound demonstrated its efficacy in inhibiting Syk in cellular models. The compound was tested in vitro using human peripheral blood mononuclear cells (PBMCs), showing a dose-dependent inhibition of Syk phosphorylation. This inhibition correlated with decreased production of pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of thiazole derivatives, including this compound. In models of oxidative stress-induced neurotoxicity, the compound exhibited protective effects by reducing cell death and promoting cell survival pathways. This suggests its potential role in developing treatments for neurodegenerative disorders .

Research Findings Summary Table

Biological ActivityMechanism/OutcomeReference
Syk InhibitionReduced pro-inflammatory cytokines
AChE/BuChE InhibitionPotential treatment for Alzheimer's
Antitumor ActivitySignificant activity against leukemia and melanoma
Neuroprotective EffectsReduced oxidative stress-induced cell death

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-2-(cycloheptylamino)thiazole-5-carboxylate, and how can intermediates be characterized?

The synthesis of this compound typically involves multi-step reactions starting with thiazole ring formation, followed by substitution and esterification. For example, analogous aminothiazole derivatives are synthesized via cyclization of thiourea intermediates with α-haloketones or esters . Key intermediates can be characterized using:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .
  • LCMS (e.g., m/z 732 [M+H]+) to verify molecular weight and purity .
  • X-ray crystallography (using SHELX software) for unambiguous structural confirmation .

Q. What spectroscopic methods are effective for characterizing this compound?

A combination of techniques is recommended:

  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester group) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Multinuclear NMR (1H, 13C, DEPT-135) to resolve stereochemistry and substituent effects. For example, cycloheptylamino protons appear as multiplet signals in the δ 1.5–2.5 ppm range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Modify the cycloheptylamino group (e.g., replacing with pyridinyl or pyrimidinyl moieties) to assess steric/electronic effects on target binding .
  • Bioassays : Evaluate EC50 values in cell-based assays (e.g., antiviral or anticancer models) to quantify potency .
  • Therapeutic index (TI) : Compare cytotoxicity in target vs. non-target cell lines (e.g., TI >450 achieved in HCC models for similar aminothiazoles) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., NTRK kinases or flavivirus envelope proteins) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize analogues .
  • QSAR modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How can contradictions in crystallographic data be resolved using software like SHELX?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Use SHELXPRO to generate hydrogen bond tables and validate Etter’s graph-set patterns (e.g., R₂²(8) motifs) .
  • Disorder modeling : Split occupancy atoms (e.g., cycloheptyl groups) using PART/SUMP constraints .

Q. What strategies improve metabolic stability and therapeutic index in analogues?

  • Prodrug design : Replace the methyl ester with hydrolytically stable groups (e.g., dihydroxypropylamide) to reduce first-pass metabolism .
  • Isotopic labeling : Use deuterated cycloheptyl groups to slow CYP450-mediated degradation .
  • In vitro microsomal assays : Compare t₁/₂ in human liver microsomes (HLM) to prioritize stable candidates .

Q. How are hydrogen bonding patterns analyzed in its crystal structure?

  • Graph-set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s methodology to identify supramolecular synthons .
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., H···Cl interactions) via CrystalExplorer .

Q. What are best practices for impurity profiling and stability studies?

  • Forced degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via HPLC (e.g., ethyl ester hydrolysis to carboxylic acid) .
  • Stability-indicating methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve impurities (e.g., des-chloro byproducts) .
  • LCMS/MS : Identify trace impurities (e.g., m/z 733 [M+H]+ for oxidized metabolites) .

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